molecular formula C20H34N2O2 B033736 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol CAS No. 103955-90-4

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol

Cat. No. B033736
M. Wt: 334.5 g/mol
InChI Key: YGFQCJGXLSFQPL-UHFFFAOYSA-N
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Description

The compound 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a specialized chemical with potential relevance in various fields of chemistry and materials science. Its structure suggests it may exhibit unique physical and chemical properties useful for specific applications.

Synthesis Analysis

Research on related compounds such as 3,5-bis(dimethylamino)benzyl alcohols has demonstrated the feasibility of synthesizing complex molecules with functional groups that can undergo photochemical reactions to produce solvent-incorporated adducts and ethers (Perrotta, R. R., Winter, A., & Falvey, D., 2011). Similar strategies might be applicable for synthesizing the subject compound by carefully selecting starting materials and reaction conditions that favor the formation of desired functional groups.

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been elucidated through computational and crystallographic methods, revealing insights into their geometry, electronic structure, and intermolecular interactions (Kranjc, K. et al., 2012). Such analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Chemical reactions involving benzyl alcohols and their derivatives are diverse, including heterolysis and reactions with alcohols and amines to produce a variety of products, depending on the conditions and reactants used (Brown, J. W., Clack, D. W., & Wilson, D. A., 1988). These reactions highlight the potential versatility of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol in synthetic chemistry.

Physical Properties Analysis

The physical properties of a compound are intimately related to its molecular structure. Studies on similar molecules have provided valuable data on melting points, solubility, and other physical parameters, which are essential for determining the compound's suitability for various applications (Camerman, A. et al., 2005).

Scientific Research Applications

  • Intermediates in Biosynthesis : It is related to intermediates in purine nucleotide de novo and thiamine biosynthesis (Mackenzie, Wilson, Shaw, & Ewing, 1988).

  • Organic Synthesis and Catalysis : Some derivatives of this compound have potential applications in organic synthesis and catalysis (Zhe, 2015); (De, 2002).

  • Antioxidant Activities : Certain synthesized compounds exhibit in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

  • Benzylating Agent : N-[(N-nitrosobenzylamino) methyl] benzamide can be used as a direct benzylating agent for benzylation of protic materials like ethanol, acetic acid, phenol, and thiols (Ohashi, Terao, & Sekiya, 1978).

  • Synthesis of Heterocyclic Systems : Methyl 2-acetylamino-3-dimethylaminopropenoate is a versatile reagent in the synthesis of various heterocyclic systems (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

  • Anticonvulsant Applications : 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are functionalized amino acid anticonvulsants with molecular features likely responsible for their anticonvulsant activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

  • Cancer Research : ADMB, TPA, and mezerein increase the surface expression of tumor-associated antigens in human breast carcinoma cells, potentially aiding in the diagnosis and treatment of breast cancer (Leon, Gutierrez, Jiang, Estabrook, Waxman, & Fisher, 2005).

  • Spectroscopy Applications : The synthesized compounds have potential applications in spectroscopy, especially in infrared, ultraviolet absorption, and fluorescence spectroscopy (Yagi, Oomori, & Okazaki, 1969).

properties

IUPAC Name

N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFQCJGXLSFQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146160
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol

CAS RN

103955-90-4
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DS Grove, AM Mastro - Experimental cell research, 1991 - Elsevier
The tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA) can enhance or inhibit lymphocyte proliferation. Enhancement correlated with increased interleukin 2 (IL-2) production …
Number of citations: 12 www.sciencedirect.com
GP Downey, CK Chan, P Lea, A Takai… - The Journal of cell …, 1992 - rupress.org
The shape changes and membrane ruffling that accompany neutrophil activation are dependent on the assembly and reorganization of the actin cytoskeleton, the molecular basis of …
Number of citations: 187 rupress.org
JA Leon, MC Gutierrez, H Jiang, A Estabrook… - Cancer Immunology …, 1992 - Springer
In the present study we have analyzed the effect of a synthetic protein kinase C (PKC) activator 3-(N-acetylamino)-5-(N-decyl-N-methylamino)-benzyl alcohol (ADMB) and the natural …
Number of citations: 20 link.springer.com
PA Wender, KF Koehler, NA Sharkey… - Proceedings of the …, 1986 - National Acad Sciences
The diterpene diester phorbol 12-myristate 13-acetate and the alkaloid teleocidin B are structurally unrelated natural products that display similar potent irritant and tumor-promoting …
Number of citations: 249 www.pnas.org
C Hardman, S Ho, A Shimizu, Q Luu-Nguyen… - Nature …, 2020 - nature.com
Bryostatin 1 is a marine natural product under investigation for HIV/AIDS eradication, the treatment of neurological disorders, and enhanced CAR T/NK cell immunotherapy. Despite its …
Number of citations: 29 www.nature.com
P Kotsonis, H Majewski - British journal of pharmacology, 1996 - Wiley Online Library
1 The effects of various protein kinase C (PKC) activators on the stimulation‐induced (S‐I) release of noradrenaline and dopamine was studied in rat cortical slices pre‐incubated with [ …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
WJ Silvia, JS Lee, DS Trammell… - Journal of …, 1994 - joe.bioscientifica.com
The first objective was to describe and evaluate the relationship between the ability of oxytocin to stimulate the activity of phospholipase (PL) C and its ability to stimulate the release of …
Number of citations: 42 joe.bioscientifica.com
JA Leon - 1991 - search.proquest.com
The BCA 225 antigen defined by monoclonal antibodies Cu 18, Cu 46 and Cu 26 was purified to homogeneity and immunochemically characterized. The antigen was shown to be a …
Number of citations: 2 search.proquest.com
C Priami, D Montariello, G De Michele… - Cell Death & …, 2022 - nature.com
Aging is accompanied by the progressive decline in tissue regenerative capacity and functions of resident stem cells (SCs). Underlying mechanisms, however, remain unclear. Here we …
Number of citations: 8 www.nature.com
CT Hardman - 2020 - search.proquest.com
Bryostatin 1 is a natural product that was originally isolated from the marine sponge Bugula neritina more than 50 years ago. Following its isolation, it has demonstrated unprecedented …
Number of citations: 0 search.proquest.com

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